Cas no 1105191-61-4 (N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine)
N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
- N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
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- MDL: MFCD11986763
- Inchi: 1S/C16H16N2S/c1-11-8-14-15(9-12(11)2)19-16(18-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
- InChI Key: KLFKQFGLIHTGIP-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=C(C)C(C)=CC1=2)NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 291
- Topological Polar Surface Area: 53.2
N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N301201-100mg |
n-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N301201-500mg |
n-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | N301201-1g |
n-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 1g |
$ 525.00 | 2022-06-03 | ||
| Enamine | EN300-239216-0.05g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-239216-0.1g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-239216-0.25g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-239216-0.5g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-239216-1.0g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-239216-2.5g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-239216-5.0g |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine |
1105191-61-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine (CAS No. 1105191-61-4): An Overview
N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine (CAS No. 1105191-61-4) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The structure of N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine features a benzothiazole core with additional substituents that enhance its pharmacological profile. The benzyl group attached to the nitrogen atom and the dimethyl groups on the benzothiazole ring contribute to its unique chemical and biological properties. These structural features make it a promising candidate for drug development and further research.
Recent studies have explored the potential of N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine in various therapeutic areas. One notable area of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The researchers found that the compound's ability to disrupt bacterial cell membranes was a key factor in its antimicrobial efficacy.
In addition to its antimicrobial properties, N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine has shown promise in cancer research. A 2023 study published in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibited the growth of human breast cancer cells while showing minimal cytotoxicity towards normal cells. The mechanism of action was attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells.
The pharmacokinetic properties of N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine have also been investigated. A preclinical study conducted by a team of researchers at the University of California found that the compound exhibited favorable oral bioavailability and a long half-life in animal models. These properties suggest that it could be developed into an effective oral medication for various diseases.
Furthermore, the safety profile of N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine has been evaluated in several toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile makes it an attractive candidate for further clinical development.
The synthesis of N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine has been optimized using various methods to improve yield and purity. One common approach involves the reaction of 5,6-dimethylbenzothiazole with benzylamine under controlled conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization to ensure high purity for pharmaceutical applications.
In conclusion, N-Benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine (CAS No. 1105191-61-4) is a versatile compound with potential applications in multiple therapeutic areas. Its antimicrobial and anticancer activities, coupled with favorable pharmacokinetic and safety profiles, make it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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